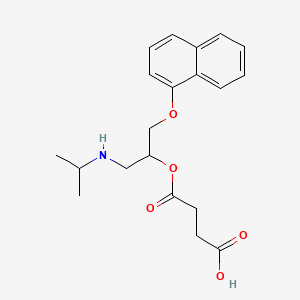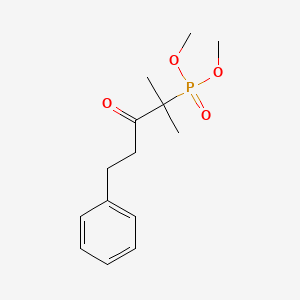![molecular formula C13H16ClNO3S B12109803 Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- CAS No. 1016522-30-7](/img/structure/B12109803.png)
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- is an organosulfur compound with the molecular formula C13H16ClNO3S. This compound is a derivative of benzenesulfonyl chloride, which is widely used in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- can be synthesized through the reaction of benzenesulfonyl chloride with 2-methyl-1-piperidinecarboxylic acid. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride derivatives often involves the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or sulfuryl chloride . The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: For the formation of sulfonamides, amines are used as nucleophiles.
Alcohols: For the formation of sulfonate esters, alcohols are used as nucleophiles.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines and alcohols. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom of the sulfonyl chloride susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester products.
Comparison with Similar Compounds
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- can be compared with other benzenesulfonyl chloride derivatives such as:
Benzenesulfonyl chloride: The parent compound, used widely in organic synthesis.
Toluene-4-sulfonyl chloride: A similar compound with a methyl group on the benzene ring, often used as a solid reagent.
4-Methylbenzenesulfonyl chloride: Another derivative with a methyl group, used in similar applications.
The uniqueness of benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- lies in its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
Properties
CAS No. |
1016522-30-7 |
|---|---|
Molecular Formula |
C13H16ClNO3S |
Molecular Weight |
301.79 g/mol |
IUPAC Name |
4-(2-methylpiperidine-1-carbonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO3S/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(8-6-11)19(14,17)18/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
LJYVNPCTDOULPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)




![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B12109743.png)
![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)
![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)


![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)
